Welcome to the BenchChem Online Store!
molecular formula C16H15BrO B8666276 2-(4-Bromophenyl)-1-(4-ethylphenyl)ethan-1-one CAS No. 62856-21-7

2-(4-Bromophenyl)-1-(4-ethylphenyl)ethan-1-one

Cat. No. B8666276
M. Wt: 303.19 g/mol
InChI Key: APKLAJCCBWKCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07479575B2

Procedure details

To a 50 mL three-necked flask containing AlCl3 (7.305 g; 54.79 mmol) under N2, ethyl benzene (IVc) (8.40 mL; 68.48 mmol) was added in one portion at RT. To this suspension (4-bromo-phenyl)-acetyl chloride (IIIa) (10.66 g; 45.65 mmol) was added drop wise keeping temperature below 40° C. Protocol and work-up was then similar with those described above. Title compound was obtained as a white powder (m=9.923 g) in a 68% yield. Melting point: 146° C.
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
10.66 g
Type
reactant
Reaction Step Two
Name
Quantity
7.305 g
Type
reactant
Reaction Step Three
[Compound]
Name
three-necked
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH2:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:6].[Br:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][C:21](Cl)=[O:22])=[CH:16][CH:15]=1>>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][C:21]([C:10]2[CH:11]=[CH:12][C:7]([CH2:5][CH3:6])=[CH:8][CH:9]=2)=[O:22])=[CH:16][CH:15]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
8.4 mL
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Step Two
Name
Quantity
10.66 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)Cl
Step Three
Name
Quantity
7.305 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
three-necked
Quantity
50 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
temperature below 40° C

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(=O)C1=CC=C(C=C1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.